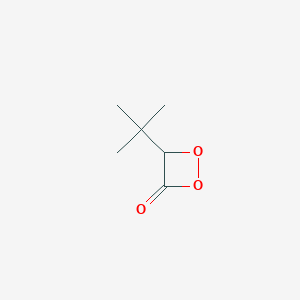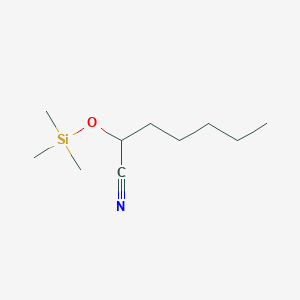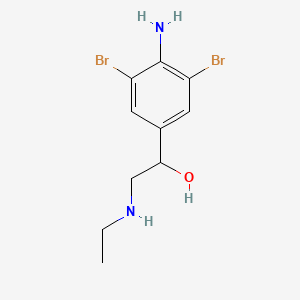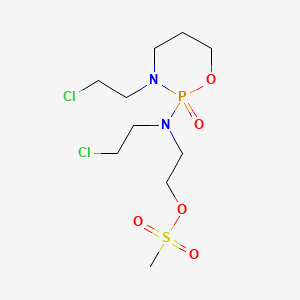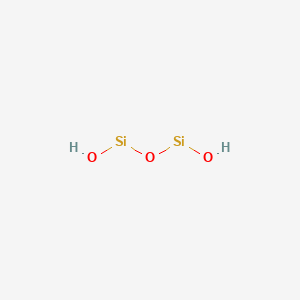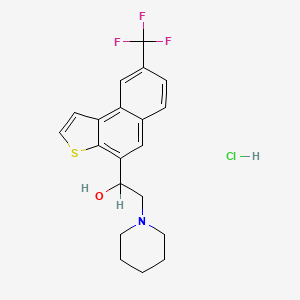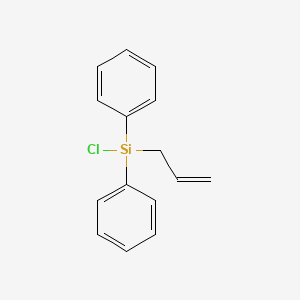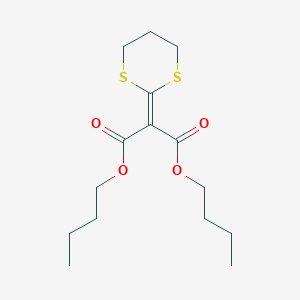
Dibutyl (1,3-dithian-2-ylidene)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl (1,3-dithian-2-ylidene)propanedioate is an organic compound with the molecular formula C₁₄H₂₂O₄S₂. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a 1,3-dithiane ring fused to a propanedioate moiety. The presence of sulfur atoms in the ring imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Dibutyl (1,3-dithian-2-ylidene)propanedioate can be synthesized through the reaction of 1,3-propanedithiol with dibutyl malonate in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a dithiane ring by the nucleophilic attack of the thiol groups on the carbonyl carbon atoms of the malonate ester. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and solvents can reduce the environmental impact of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms in the dithiane ring are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dithiolane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiolane derivatives.
Substitution: Alkylated or acylated dithiane derivatives.
科学研究应用
Dibutyl (1,3-dithian-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane-based reactions.
Biology: The compound can be used as a probe to study sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of dibutyl (1,3-dithian-2-ylidene)propanedioate involves its ability to undergo various chemical transformations due to the presence of the dithiane ring. The sulfur atoms in the ring can participate in nucleophilic and electrophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
- Diisopropyl (1,3-dithian-2-ylidene)propanedioate
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 1,3-Dithiane-2-carboxylic acid
Comparison: Dibutyl (1,3-dithian-2-ylidene)propanedioate is unique due to its dibutyl ester groups, which impart distinct solubility and reactivity properties compared to other similar compounds. The presence of the dithiane ring in all these compounds provides a common reactivity pattern, but the specific substituents on the ring can significantly influence their chemical behavior and applications.
属性
CAS 编号 |
50780-81-9 |
|---|---|
分子式 |
C15H24O4S2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
dibutyl 2-(1,3-dithian-2-ylidene)propanedioate |
InChI |
InChI=1S/C15H24O4S2/c1-3-5-8-18-13(16)12(14(17)19-9-6-4-2)15-20-10-7-11-21-15/h3-11H2,1-2H3 |
InChI 键 |
LJOKIGNPEQXCCP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(=C1SCCCS1)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
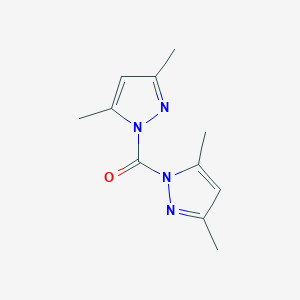
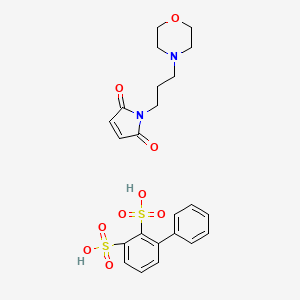
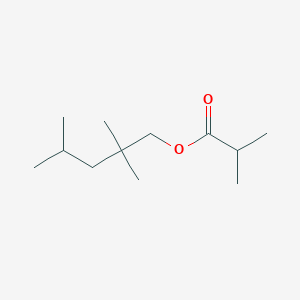
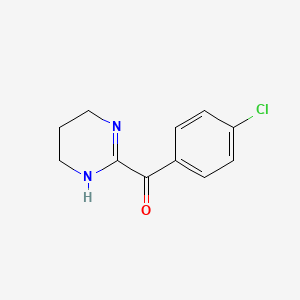
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
